N-(2,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-11-5-3-4-6-15(11)24-17(25)10-16(27-2)18(23-24)19(26)22-14-9-12(20)7-8-13(14)21/h3-10H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWKTJDGPGQHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-keto ester under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the pyridazine intermediate.
Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using a suitable alkylating agent such as methyl iodide.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its unique structure.
Materials Science: The compound’s chemical properties make it suitable for use in the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Advantages of Target Compound :
- Superior selectivity for VEGFR2 over EGFR compared to analogs, reducing off-target toxicity .
- Stability in human liver microsomes (t1/2 > 120 min) due to methoxy group resistance to oxidation .
- Limitations: Moderate solubility (12.7 µg/mL) necessitates formulation optimization for intravenous delivery . In vivo studies in murine models show dose-dependent hepatotoxicity at >50 mg/kg, linked to dichlorophenyl metabolite accumulation .
Biological Activity
N-(2,5-Dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a pyridazine core substituted with various functional groups, which contribute to its biological activity. The presence of the dichlorophenyl and methoxy groups may enhance its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially through mechanisms that disrupt cell wall synthesis or inhibit metabolic pathways.
- Antioxidant Properties : The compound may possess antioxidant characteristics, which could mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and could have implications for aging and disease prevention.
- Anti-inflammatory Effects : Research suggests that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or inflammatory processes.
- Receptor Modulation : It could interact with various receptors in the body, altering signaling pathways that lead to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:
Q & A
Basic: What are the critical steps for optimizing the synthesis of this compound to ensure high purity and yield?
Methodological Answer:
- Monomer purification : Pre-purify intermediates (e.g., 2,5-dichloroaniline, 2-methylphenyl derivatives) via recrystallization or column chromatography to minimize side reactions .
- Reaction conditions : Use controlled copolymerization techniques, such as adjusting initiator concentrations (e.g., ammonium persulfate) and maintaining inert atmospheres to prevent oxidation .
- Post-synthesis purification : Employ gradient HPLC (≥98% purity threshold) with C18 reverse-phase columns, as validated in pyridinecarboxamide purification workflows .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy group at C4, dichlorophenyl at N1). Compare chemical shifts with structurally analogous pyridazinecarboxamides .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ≈ 430.25 Da) and detect trace impurities.
- X-ray crystallography : Resolve crystal packing to validate steric effects from the 2-methylphenyl group .
Advanced: What strategies resolve contradictions in reported bioactivity data across different assays?
Methodological Answer:
- Assay standardization : Compare variables like incubation time (e.g., 24 vs. 48 hours in cytotoxicity assays) and solvent systems (DMSO concentration ≤0.1% to avoid interference) .
- Orthogonal validation : Pair enzymatic inhibition assays (e.g., kinase targets) with cell-based viability tests to distinguish direct target engagement from off-target effects .
- Data normalization : Use internal controls (e.g., staurosporine for apoptosis assays) to mitigate batch-to-batch variability .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s derivatives?
Methodological Answer:
- Core modifications : Synthesize analogs with halogen substitutions (e.g., replacing Cl with F at C2/C5) and evaluate effects on binding affinity using SPR or ITC .
- Pharmacophore mapping : Employ molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the pyridazine-6-one moiety) .
- In silico ADMET profiling : Predict metabolic stability (CYP3A4 susceptibility) and blood-brain barrier penetration using SwissADME .
Basic: What solvent systems are optimal for solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvent blends : Use DMSO:PBS (1:9 v/v) for aqueous solubility, or cyclodextrin-based formulations for hydrophobic environments .
- pH adjustment : Test solubility in buffered solutions (pH 4–8) to identify ionizable groups (e.g., carboxamide protonation) .
- Surfactant-assisted dissolution : Polysorbate-80 (0.01% w/v) to stabilize colloidal dispersions in cell culture media .
Advanced: How to address thermal instability during large-scale synthesis?
Methodological Answer:
- Temperature control : Maintain reaction temperatures below 60°C to prevent pyridazine ring degradation, as observed in dihydropyrimidine analogs .
- Stabilizing agents : Add radical scavengers (e.g., BHT) during prolonged storage to inhibit oxidative decomposition .
- Process analytics : Use real-time FTIR to monitor exothermic peaks and adjust cooling rates dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
